molecular formula C22H21F2N3O2 B5291286 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

货号 B5291286
分子量: 397.4 g/mol
InChI 键: ZHWIASGUIVZACO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as BDAA, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. BDAA belongs to the class of spirocyclic compounds, which are characterized by a unique three-dimensional structure that confers distinct biological activities.

作用机制

The mechanism of action of 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroscience, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to activate the protein kinase A (PKA) signaling pathway, which is involved in synaptic plasticity and memory formation. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a neurotrophic factor that plays a crucial role in neuronal survival and plasticity.
In cancer research, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase and downregulating the expression of cyclin-dependent kinases (CDKs).
In infectious diseases, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to inhibit viral replication by targeting viral proteases and polymerases. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to bind to the active site of viral proteases and inhibit their enzymatic activity, thus preventing viral replication.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to have various biochemical and physiological effects, depending on the target system. In neuroscience, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to enhance synaptic plasticity and improve cognitive function by increasing the expression of BDNF and activating the PKA signaling pathway.
In cancer research, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to induce apoptosis and inhibit cell proliferation by activating the caspase cascade and downregulating the expression of CDKs. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to sensitize cancer cells to chemotherapy and radiotherapy by inhibiting the anti-apoptotic protein Bcl-2.
In infectious diseases, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to inhibit viral replication by targeting viral proteases and polymerases, thus preventing viral replication and spread.

实验室实验的优点和局限性

2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is also stable under physiological conditions and can be administered orally or intravenously. However, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

未来方向

Future research on 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one could focus on its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and infectious diseases. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one could also be further optimized for its pharmacological properties, such as its potency, selectivity, and bioavailability. Additionally, the mechanism of action of 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one could be further elucidated to better understand its biochemical and physiological effects.

合成方法

The synthesis method of 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that starts with the condensation of 2-aminobenzoxazole and 3,4-difluorobenzaldehyde to form an imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine, which is further reacted with cyclohexanone to generate the spirocyclic structure. The final product is obtained after purification by column chromatography and recrystallization.

科学研究应用

2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has shown promising results in various scientific research areas, including neuroscience, cancer research, and infectious diseases. In neuroscience, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to have neuroprotective effects against neurotoxicity induced by amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.
In cancer research, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, suggesting its potential use as an adjuvant therapy.
In infectious diseases, 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to have antiviral properties against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). 2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit viral replication by targeting viral proteases and polymerases, which are essential for viral replication.

属性

IUPAC Name

2-(1,3-benzoxazol-2-yl)-7-[(3,4-difluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O2/c23-16-7-6-15(12-17(16)24)13-26-10-3-8-22(20(26)28)9-11-27(14-22)21-25-18-4-1-2-5-19(18)29-21/h1-2,4-7,12H,3,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWIASGUIVZACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C3=NC4=CC=CC=C4O3)C(=O)N(C1)CC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。